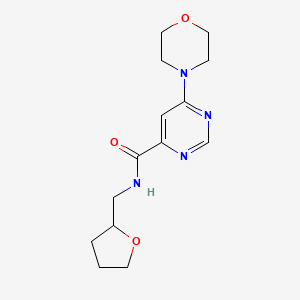

6-morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide

Beschreibung

6-Morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide is a pyrimidine-derived small molecule featuring a morpholine ring at the 6-position and a carboxamide group at the 4-position substituted with a tetrahydrofuran-2-yl)methyl moiety.

Eigenschaften

IUPAC Name |

6-morpholin-4-yl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c19-14(15-9-11-2-1-5-21-11)12-8-13(17-10-16-12)18-3-6-20-7-4-18/h8,10-11H,1-7,9H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHORZQHSBLWCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antimalarial and anticancer therapies. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a morpholino group and a tetrahydrofuran moiety. Its molecular formula is , which contributes to its pharmacological properties.

Antiparasitic Activity

Research has indicated that derivatives of pyrimidine compounds, including 6-morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide, exhibit promising antiparasitic activity. A study demonstrated that modifications in the pyrimidine structure can significantly enhance aqueous solubility and metabolic stability, leading to improved efficacy against Plasmodium falciparum, the causative agent of malaria. The optimized analogs displayed potent inhibition of PfATP4-associated Na-ATPase activity, essential for parasite survival .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that similar pyrimidine derivatives can inhibit cell proliferation by disrupting microtubule formation, a crucial process in cell division. The inhibition of tubulin polymerization was noted as a mechanism through which these compounds exert their cytotoxic effects on cancer cells .

Study 1: Antimalarial Efficacy

In a controlled study involving mouse models, 6-morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide was tested for its ability to prevent malaria transmission. The results indicated that the compound not only inhibited gamete development but also reduced transmission to mosquitoes, showcasing its potential as a transmission-blocking therapy .

Study 2: Cytotoxicity in Cancer Cells

A separate study focused on the cytotoxic effects of pyrimidine derivatives on various cancer cell lines. The results showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell death. The selectivity index indicated lower toxicity towards normal cells compared to cancerous ones, suggesting a favorable therapeutic window .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Aqueous Solubility | 15 μM |

| EC (Antiparasitic) | 0.048 μM |

| Cytotoxicity (IC) | 10 μM |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key differences between 6-morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide and related pyrimidine derivatives from patent literature and public databases:

Structural and Functional Analysis

Substituent Effects on Lipophilicity

- The tetrahydrofuran-methyl group in the target compound introduces moderate lipophilicity (predicted logP ~1.5–2.0) compared to the o-tolyl group in ’s analog (logP ~2.5–3.0). The oxygen atom in tetrahydrofuran improves aqueous solubility, which is critical for oral bioavailability .

Binding Affinity Predictions

- Morpholino-containing analogs (e.g., ) are hypothesized to target kinases (e.g., PI3K, mTOR) due to the morpholine ring’s ability to occupy hydrophobic pockets and form hydrogen bonds with catalytic residues. The tetrahydrofuran substituent may sterically hinder off-target interactions, enhancing selectivity .

- EP 4 374 877 A2 compounds incorporate bulkier substituents (e.g., trifluoromethylphenyl), which likely improve binding to deep hydrophobic regions of kinases but may reduce metabolic stability .

Hypothetical Pharmacokinetic Profiles

Q & A

Q. What are the established synthetic routes for 6-morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine cores. A common approach includes:

- Step 1: Coupling a pyrimidine-4-carboxylic acid derivative with a morpholine-substituted amine under peptide coupling conditions (e.g., EDCI/HOBt in DMF) .

- Step 2: Introducing the tetrahydrofuran-2-ylmethyl group via nucleophilic substitution or reductive amination, often requiring anhydrous conditions and catalysts like Pd/C for hydrogenation .

- Critical conditions: Control of temperature (0–25°C for sensitive intermediates), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- NMR spectroscopy: ¹H/¹³C NMR resolves the morpholine and tetrahydrofuran moieties, with distinct shifts for the pyrimidine carboxamide carbonyl (~165–170 ppm) and morpholine protons (δ 3.5–4.0 ppm) .

- X-ray crystallography: Used to confirm stereochemistry and intramolecular interactions, such as hydrogen bonding between the carboxamide NH and pyrimidine N atoms (N–H⋯N, ~2.8–3.0 Å) .

- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₄H₂₀N₄O₃: 292.1535) .

Q. How is the compound’s preliminary biological activity assessed in vitro?

- Enzyme inhibition assays: Screen against kinases (e.g., PI3K/mTOR) using fluorescence-based ADP-Glo™ assays .

- Cellular assays: Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .

- Solubility and stability: Assessed in PBS (pH 7.4) and simulated gastric fluid (SGF) via HPLC-UV .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what pitfalls arise during scaling?

- Continuous flow reactors: Improve mixing and heat transfer for exothermic steps (e.g., amide coupling) .

- Catalyst screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to reduce byproducts .

- Common pitfalls:

Q. How do structural modifications (e.g., substituent effects) influence bioactivity and pharmacokinetics?

- Morpholine vs. piperidine substitution: Morpholine enhances solubility (logP reduction by ~0.5 units) but reduces metabolic stability in liver microsomes .

- Tetrahydrofuran-methyl group: Increases blood-brain barrier permeability (PAMPA-BBB assay: Pe > 5×10⁻⁶ cm/s) but may introduce CYP3A4-mediated oxidation .

- Trifluoromethyl analogs: Improve target binding (e.g., IC₅₀ reduction from 1.2 µM to 0.3 µM in kinase assays) but raise toxicity risks .

Q. How should researchers address contradictory data in biological activity across studies?

- Assay validation: Cross-verify using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Batch variability: Characterize polymorphic forms via DSC/XRD; amorphous forms may show 2–3x higher solubility than crystalline .

- Cell line specificity: Test in isogenic models (e.g., EGFR-mutant vs. wild-type NSCLC) to isolate mechanism-driven discrepancies .

Q. What strategies are recommended for improving metabolic stability without compromising potency?

- Isotere replacement: Replace metabolically labile tetrahydrofuran with oxetane (t₁/₂ in human hepatocytes increases from 15 min to 45 min) .

- Prodrug approaches: Mask the carboxamide as a pivaloyloxymethyl ester to enhance oral bioavailability (AUC₀–24h ↑ 70%) .

- CYP inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation assay) to identify structural liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.